molecular formula C11H7F3O3 B13047049 6-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one

6-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B13047049
M. Wt: 244.17 g/mol
InChI Key: SJANHEIOZRFGQQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-2H-chromen-2-one and trifluoromethylating agents.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate (K2CO3), and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromenone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted chromenone derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

    6-Methoxy-3-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a chromenone ring.

    6-Methoxy-3-(trifluoromethyl)quinoline: Contains a quinoline ring, differing in the nitrogen atom’s position.

Uniqueness: 6-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H7F3O3

Molecular Weight

244.17 g/mol

IUPAC Name

6-methoxy-3-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C11H7F3O3/c1-16-7-2-3-9-6(4-7)5-8(10(15)17-9)11(12,13)14/h2-5H,1H3

InChI Key

SJANHEIOZRFGQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(F)(F)F

Origin of Product

United States

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